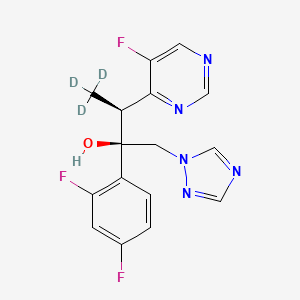

Trandolapril D5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, trandolapril relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .

Synthesis Analysis

A stereoselective synthesis of the ACE inhibitor Trandolapril was achieved, which includes the α-allylation of a protected L-pyroglutamic acid derivative, a highly diastereoselective Hosomi–Sakurai reaction, and a Ru-catalyzed ring-closing metathesis of a 4,5-diallylated proline . Another process for the synthesis of trandolapril involves condensing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride with trans octahydro-1H-indole-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of Trandolapril D5 was analyzed using General Structure Analysis System (GSAS) . The refined crystal structure of trandolapril with lattice parameters a = 19.7685(4), b = 15.0697(4), and c = 7.6704(2) Å was obtained .

Applications De Recherche Scientifique

Treatment of Heart Failure

Trandolapril D5 has been used in experimental research to study its effects on structural, contractile, and electrophysiological remodeling in heart failure. Chronic volume overload induces multiple cardiac remodeling processes that result in eccentric cardiac hypertrophy and heart failure. Trandolapril D5, an angiotensin-converting enzyme (ACE) inhibitor, has been shown to affect these remodeling processes differentially .

Reduction of Proarrhythmic Electrical Remodeling

In the same study, Trandolapril D5 was found to substantially reduce electrical proarrhythmic remodeling and mortality in rats with an aortocaval fistula (ACF rats). This suggests that the beneficial therapeutic effects of ACE inhibitor Trandolapril D5 in volume overload heart failure might be dissociated from pure antihypertrophic effects .

Long Duration of Action

Among the properties that differentiate Trandolapril D5 from other ACE inhibitors, the most clinically relevant ones are those that contribute to its long duration of action. The long elimination half-life of Trandolapril D5, its strong lipophilicity, high ACE inhibitor potency, and high affinity for the ACE cause the drug to have a long biological half-life .

Blood Pressure Lowering

Trandolapril D5 has been shown to effectively reduce systolic and diastolic blood pressure throughout a 24-hour post-dose period in patients with essential hypertension .

5. Increase in Total and Active Plasma Renin Levels Trandolapril D5 has been observed to increase total and active plasma renin levels in both normotensive and hypertensive individuals .

Reduction of Plasma Aldosterone Levels

In addition to increasing plasma renin levels, Trandolapril D5 has also been found to generally reduce plasma aldosterone levels .

Safety And Hazards

Trandolapril may cause serious side effects. It may cause a light-headed feeling, chest pain, kidney problems, high blood potassium, liver problems, or low white blood cell counts . It should not be used if you are pregnant . It should not be used if you are allergic to it or to any other ACE inhibitor .

Propriétés

IUPAC Name |

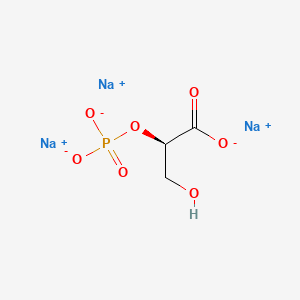

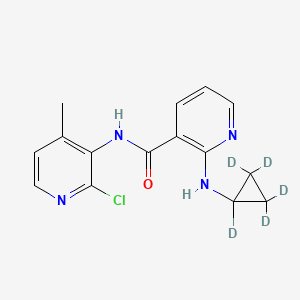

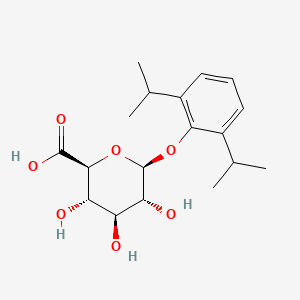

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFJYXUZANRPDJ-YFCLCGKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

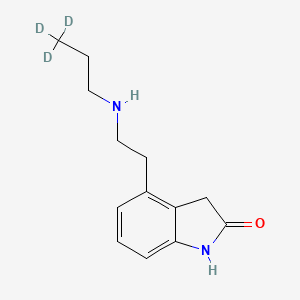

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trandolapril D5 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)